Methyl 6-aminoquinoline-4-carboxylate
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Overview
Description
Methyl 6-aminoquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The compound’s structure consists of a quinoline ring substituted with an amino group at the 6th position and a carboxylate ester group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminoquinoline-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Methyl 6-aminoquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-aminoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis in microbial and cancer cells. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to methyl 6-aminoquinoline-4-carboxylate.
Quinine: A natural alkaloid with antimalarial properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate ester group allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 6-aminoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-6H,12H2,1H3 |
InChI Key |
ALGCBFKUODRNDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CC2=NC=C1)N |
Origin of Product |
United States |
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